

An In-depth Technical Guide to the Molecular and Cellular Properties of CAD031

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Compound of Interest

Compound Name: CAD031

Cat. No.: B12383429

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Abstract

CAD031 is a novel, brain-penetrant derivative of the neuroprotective compound J147. It has demonstrated significant potential as a therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of **CAD031**. It details the compound's mechanism of action through the activation of the AMPK/ACC1 signaling pathway, leading to enhanced neurogenesis, neuroprotection, and improved cognitive function in preclinical models. This document synthesizes key experimental findings, presents detailed methodologies for pivotal assays, and offers a granular look at the data supporting the therapeutic promise of **CAD031**.

Molecular Structure and Physicochemical Properties

CAD031 is a synthetic small molecule designed for enhanced neurogenic and neuroprotective efficacy. Its chemical identity and key properties are summarized below.

Chemical Structure and Identifiers

Property	Value
Chemical Formula	C ₁₈ H ₁₄ F ₆ N ₂ O ₂
Molecular Weight	404.31 g/mol [1]
CAS Number	2071209-49-7[1][2]
IUPAC Name	N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[3-(trifluoromethoxy)benzylidene]acetohydrazide
SMILES	<chem>Cc1cc(C)c(N(C(=O)C(F)(F)F)N=Cc2cccc(OC(F)(F)F)c2)cc1</chem>
InChI Key	VDYRRQYRYZTLJV-UHFFFAOYSA-N

Physicochemical Characteristics

Property	Value
Appearance	Solid powder
Solubility	Soluble in DMSO[2]
Storage	Store at -20°C for long-term stability

Mechanism of Action and Signaling Pathways

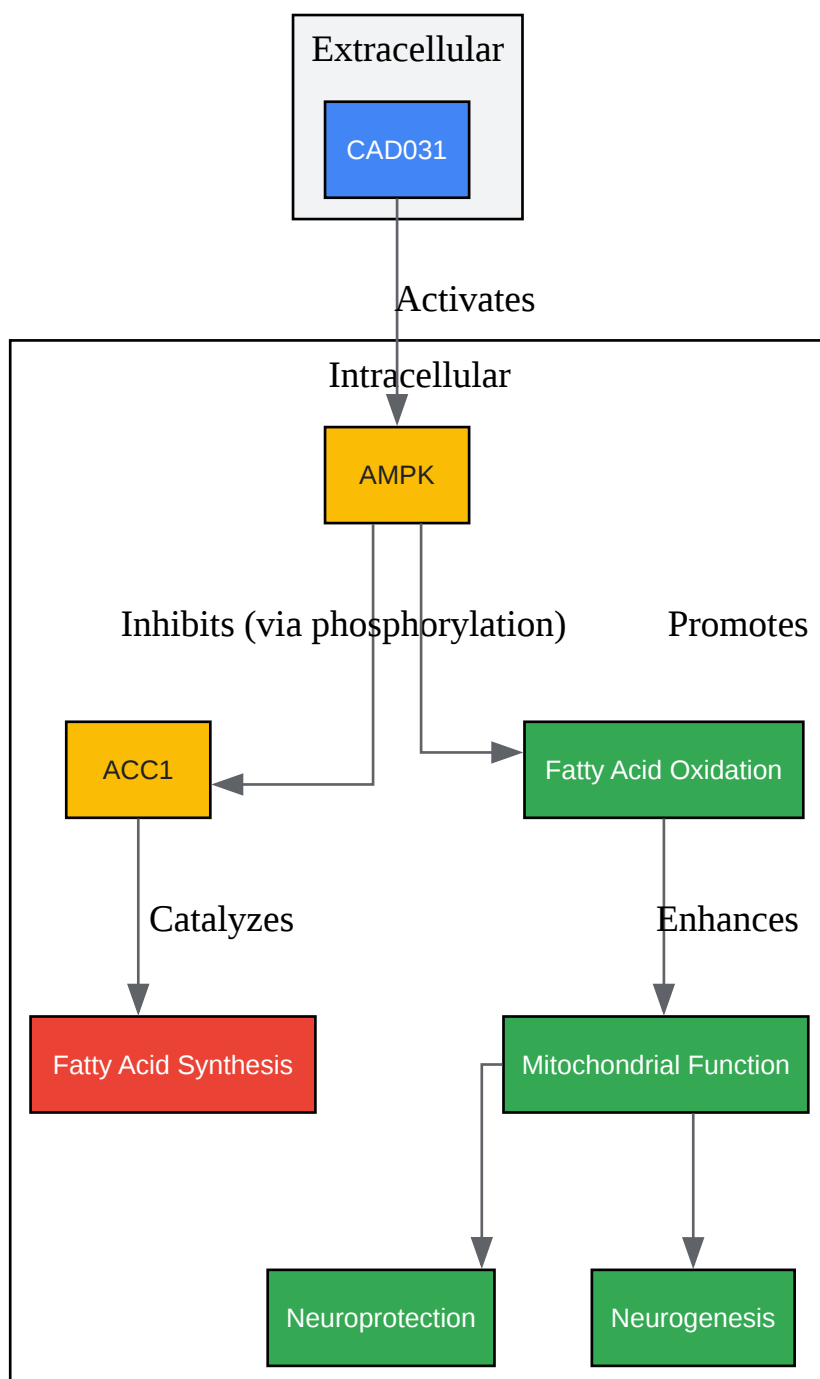
CAD031 exerts its neuroprotective and pro-neurogenic effects primarily through the modulation of cellular energy homeostasis and metabolism. The core of its mechanism involves the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of Acetyl-CoA Carboxylase 1 (ACC1).

AMPK/ACC1 Signaling Pathway

AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic processes that consume ATP to catabolic processes that generate ATP. ACC1 is a key enzyme in the synthesis of fatty acids.

The mechanism of action of **CAD031** can be summarized as follows:

- **AMPK Activation:** **CAD031** activates AMPK, although the direct molecular target leading to this activation is still under investigation.
- **ACC1 Inhibition:** Activated AMPK phosphorylates and thereby inhibits ACC1.
- **Metabolic Shift:** The inhibition of ACC1 leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. This metabolic reprogramming enhances mitochondrial function and cellular energy status.
- **Neuroprotection and Neurogenesis:** The improved cellular bioenergetics and reduced lipid-related stress contribute to the neuroprotective effects of **CAD031**. Furthermore, this pathway has been linked to the promotion of neural precursor cell proliferation and differentiation, underlying its neurogenic properties.



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CAD031 signaling cascade.

Experimental Data and Protocols

CAD031 has been rigorously evaluated in a battery of in vitro and in vivo assays to characterize its neuroprotective and cognitive-enhancing properties.

In Vitro Neuroprotective Activity

CAD031 has demonstrated potent neuroprotective effects in various cell-based models of neuronal stress and toxicity.

Assay	Description	EC ₅₀ (nM)
Oxytosis/Ferroptosis	Protection of HT22 hippocampal neurons from glutamate-induced oxidative stress.	20
In Vitro Ischemia Model	Prevention of neuronal cell death following oxygen and glucose deprivation.	47
Aβ Toxicity	Rescue of rat hippocampal neurons from toxicity induced by extracellular amyloid-beta.	27

Oxytosis/Ferroptosis Assay:

- **Cell Culture:** HT22 mouse hippocampal cells are plated in 96-well plates at a density of 5×10^3 cells per well and cultured for 24 hours.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **CAD031**.
- **Induction of Oxytosis:** After a pre-incubation period with **CAD031**, glutamate is added to the wells at a final concentration of 5-10 mM to induce oxytosis.
- **Incubation:** The cells are incubated for 12-24 hours.
- **Viability Assessment:** Cell viability is measured using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

- **Data Analysis:** The EC_{50} value is calculated by plotting cell viability against the concentration of **CAD031** and fitting the data to a dose-response curve.

In Vitro Ischemia Model:

- **Cell Culture:** Primary cortical neurons are cultured in a glucose-containing medium.
- **Induction of Ischemia:** To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen levels (e.g., $<1\% O_2$).
- **Treatment:** **CAD031** is added to the culture medium at various concentrations either before or during the ischemic insult.
- **Incubation:** Cells are subjected to oxygen-glucose deprivation (OGD) for a defined period (e.g., 1-3 hours).
- **Reperfusion:** Following OGD, the medium is replaced with a regular glucose-containing medium, and the cells are returned to normoxic conditions to simulate reperfusion.
- **Viability Assessment:** Cell viability is assessed 24 hours after reperfusion using methods such as Trypan Blue exclusion or automated cell counting.
- **Data Analysis:** The EC_{50} is determined from the dose-response curve of **CAD031** concentration versus neuronal survival.

In Vivo Efficacy in an Alzheimer's Disease Mouse Model

The therapeutic potential of **CAD031** has been evaluated in the APP^{swe}/PS1 Δ E9 transgenic mouse model of Alzheimer's disease, which develops age-dependent amyloid plaques and cognitive deficits.

Parameter	Description	Results
Animal Model	APPswe/PS1ΔE9 transgenic mice	-
Treatment	10 mg/kg/day of CAD031 in chow for 3 months, starting at 10 months of age	-
Cognitive Assessment	Morris Water Maze	Reduction in memory deficit
Neuropathology	Brain tissue analysis	Reduction in brain inflammation and increase in synaptic protein expression

Morris Water Maze for Spatial Memory Assessment:

- **Apparatus:** A circular pool (approximately 1.2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool.
- **Acclimation:** Mice are handled for several days before the start of the experiment to reduce stress.
- **Training Phase:**
 - Mice undergo multiple training trials per day for 5-7 consecutive days.
 - In each trial, the mouse is placed into the pool at one of four randomized starting positions and is allowed to swim freely to find the hidden platform.
 - If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
 - The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
- **Probe Trial:**

- 24 hours after the final training trial, the escape platform is removed from the pool.
- The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
- The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
- Data Analysis: The escape latencies during the training phase and the time spent in the target quadrant during the probe trial are compared between the **CAD031**-treated group and a control group.

Conclusion

CAD031 is a promising neuroprotective and neurogenic agent with a well-defined mechanism of action centered on the AMPK/ACC1 signaling pathway. Its ability to mitigate key pathological features of Alzheimer's disease in preclinical models, including cognitive decline and neuroinflammation, underscores its therapeutic potential. The data presented in this guide provide a solid foundation for further investigation and clinical development of **CAD031** for the treatment of age-related neurodegenerative diseases.

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References

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